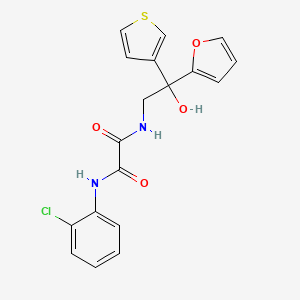

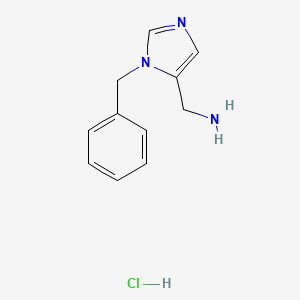

![molecular formula C15H9F4N3O2S B2844703 N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 896341-25-6](/img/structure/B2844703.png)

N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains several functional groups including a fluorophenyl group, a thiazolopyrimidine core, and a carboxamide group. These groups are common in many pharmaceutical compounds and could contribute to various biological activities .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiazolopyrimidine core, the introduction of the fluorophenyl group, and the attachment of the carboxamide group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazolopyrimidine ring system, a fluorophenyl group, and a carboxamide group. The presence of these groups could influence the compound’s physical and chemical properties, as well as its potential biological activities .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions, depending on the conditions. For example, the carboxamide group could be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine. The fluorophenyl group could undergo various substitution reactions, depending on the reaction conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl and carboxamide groups could increase the compound’s polarity, potentially affecting its solubility in various solvents. The thiazolopyrimidine core could contribute to the compound’s stability and reactivity .Wissenschaftliche Forschungsanwendungen

Transcription Factor Inhibition

Research into the structural modifications of related compounds has shown potential applications in inhibiting transcription factors like NF-kappaB and AP-1, which are crucial for cellular responses to inflammation and stress. Such compounds have been evaluated for their cell-based activity, potential oral bioavailability, and gastrointestinal permeability, highlighting their relevance in developing therapeutics targeting transcription factor-mediated diseases (Palanki et al., 2000).

Enzyme Inhibition

Compounds with similar structures have demonstrated significant inhibitory effects on enzymes critical for disease processes, such as mitochondrial dihydroorotate dehydrogenase, essential for pyrimidine nucleotide synthesis. This enzyme's inhibition has implications for developing immunosuppressive agents, given the role of pyrimidine nucleotides in immune cell functions (Knecht & Löffler, 1998).

Anticancer Activity

The synthesis and crystal structure analysis of compounds with similar frameworks have shown effective inhibition on the proliferation of cancer cell lines, indicating potential applications in cancer therapy. These findings suggest that the structural framework of N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide could be leveraged for designing novel anticancer agents (Liu et al., 2016).

Anti-Inflammatory and Antinociceptive Activities

Derivatives of thiazolo[3,2-a]pyrimidines have been explored for their anti-inflammatory and antinociceptive properties. Compounds within this chemical class have demonstrated significant activities in models of inflammation and pain, with potential for further development into therapeutic agents offering pain relief and inflammation reduction with lower side effects (Alam et al., 2010).

Synthetic Methodologies

Advancements in synthetic methodologies for creating thiazolo[3,2-a]pyrimidines and related compounds have been significant. These methods facilitate the development of various derivatives with potential pharmacological activities, underscoring the versatility of this chemical scaffold in drug discovery and development (Haiza et al., 2000).

Zukünftige Richtungen

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. This could include in vitro and in vivo studies to determine its mechanism of action, efficacy, and safety .

Wirkmechanismus

Target of Action

The primary targets of this compound are the Receptor-Interacting Protein Kinases 1 and 3 (RIPK1 and RIPK3) . These kinases play a crucial role in necroptosis, a form of programmed cell death . Necroptosis is involved in various diseases, including inflammatory, infectious, and degenerative diseases .

Mode of Action

The compound acts as a potent inhibitor of necroptosis by targeting both RIPK1 and RIPK3 . It blocks necrosome formation by specifically inhibiting the phosphorylation of RIPK3 in necroptotic cells . This inhibition prevents the downstream signaling that leads to necroptosis .

Biochemical Pathways

The compound affects the necroptosis pathway. By inhibiting RIPK1 and RIPK3, it prevents the formation of the necrosome, a complex that is essential for the execution of necroptosis . The disruption of this pathway leads to the prevention of cell death .

Pharmacokinetics

The compound has shown favorable and drug-like pharmacokinetic properties. It has an oral bioavailability of 25.2% in rats . This suggests that the compound is well-absorbed and can reach its target sites effectively.

Result of Action

The inhibition of RIPK1 and RIPK3 by the compound leads to the prevention of necroptosis . This results in the survival of cells that would otherwise undergo programmed cell death . In a tumor necrosis factor-induced systemic inflammatory response syndrome model, the compound significantly protected mice from hypothermia and death at a dose of 5 mg/kg .

Eigenschaften

IUPAC Name |

N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F4N3O2S/c1-7-6-22-13(24)9(5-20-14(22)25-7)12(23)21-8-2-3-11(16)10(4-8)15(17,18)19/h2-6H,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFXKTSYDVRXGRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F4N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

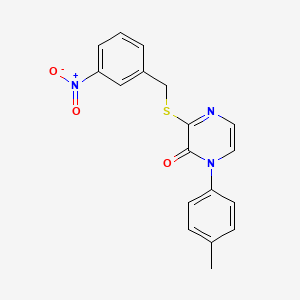

![N-[4-(dimethylsulfamoyl)phenyl]-3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2844626.png)

![2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2844627.png)

![6,8-dibromo-3-[(4-isopropylphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2844628.png)

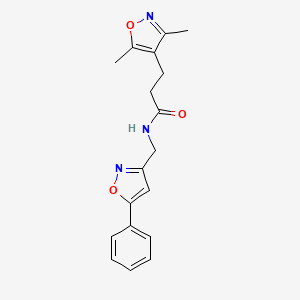

![4-Methyl-2-[2-(phenylmethoxycarbonylamino)ethyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2844632.png)

![N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-[methyl-(phenylmethyl)sulfamoyl]benzamide](/img/structure/B2844637.png)

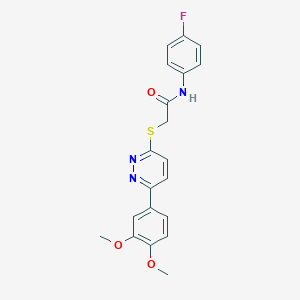

![6-methoxy-3-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B2844638.png)

![N-(4-methoxyphenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2844639.png)

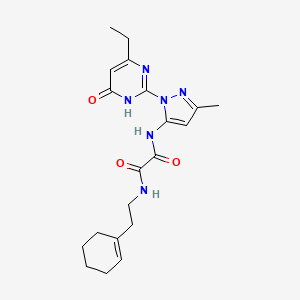

![6-[3-[9-(2,2-Difluoroethyl)purin-6-yl]oxypyrrolidine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2844642.png)